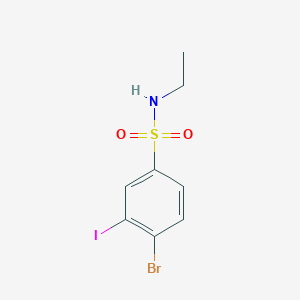
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C8H9BrINO2S and a molecular weight of 390.04 g/mol . This compound is characterized by the presence of bromine, iodine, and sulfonamide functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide typically involves the following steps:
Diazotization and Iodination: The starting material, 4-bromoaniline, is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt.
Sulfonamide Formation: The iodinated compound is then reacted with ethylamine and a sulfonyl chloride derivative under controlled conditions to form the sulfonamide group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and lithium diisopropylamide are commonly used under conditions ranging from room temperature to elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride are employed under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are typically used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, sulfinamides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It forms stable complexes with proteins, altering their structure and function, which can lead to therapeutic effects.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodobenzene: Similar in structure but lacks the sulfonamide and ethyl groups, making it less versatile in certain applications.
1-Bromo-3-iodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.
4-Iodoanisole: Contains an iodine atom and a methoxy group, differing in its electronic properties and reactivity.
Uniqueness
4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide is unique due to the presence of both bromine and iodine atoms, as well as the sulfonamide group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C8H9BrINO2S |
|---|---|
Molecular Weight |
390.04 g/mol |
IUPAC Name |
4-bromo-N-ethyl-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
QBGGNFCSOZPIEL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















